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F protein, phocine distemper virus - 149346-80-5

F protein, phocine distemper virus

Catalog Number: EVT-1518064
CAS Number: 149346-80-5
Molecular Formula: C74H100ClN15O14
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Phocine distemper virus was first identified in 1988 during an epizootic among harbor seals in Europe. Subsequent outbreaks have been documented, including significant cases in the United States in 2006. The virus's genetic relationship to other morbilliviruses, particularly canine distemper virus, has been a focus of research to understand its evolution and transmission dynamics .

Classification
  • Family: Paramyxoviridae
  • Genus: Morbillivirus
  • Species: Phocine distemper virus
Synthesis Analysis

Methods

The synthesis of phocine distemper virus proteins, including the F protein, occurs through transcription and translation processes mediated by the viral RNA-dependent RNA polymerase. The F protein is synthesized as a precursor that must undergo proteolytic cleavage by host cell proteases to become active .

Technical Details

  • Genome Length: Approximately 15,690 nucleotides.
  • Proteins Encoded: The virus encodes six structural proteins (N, P, M, F, H, and L) .
  • Gene Expression: The F protein gene is one of the most stable parts of the genome and plays a crucial role in viral entry into host cells by mediating the fusion of the viral envelope with the host cell membrane .
Molecular Structure Analysis

Structure

The molecular structure of phocine distemper virus includes:

  • Envelope: Composed of lipids derived from the host cell membrane.
  • Nucleocapsid: Contains the viral RNA genome complexed with nucleoprotein and associated proteins.
  • Fusion Protein (F): Exists as a precursor that must be cleaved to facilitate membrane fusion.

Data

The F protein is crucial for viral infectivity and is involved in direct cell-to-cell spread. Its structure allows it to interact with cellular receptors during the viral entry process .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving phocine distemper virus include:

  • Fusion Reaction: The activation of the F protein through cleavage enables it to mediate fusion between the viral envelope and host cell membrane.
  • Replication Cycle: The virus enters host cells via receptor-mediated endocytosis, followed by uncoating and replication of its RNA genome.

Technical Details

The efficiency of viral fusion is influenced by factors such as pH and temperature, which can affect the conformational changes necessary for membrane fusion .

Mechanism of Action

Process

Phocine distemper virus enters host cells primarily through interactions with specific receptors such as signaling lymphocyte activation molecule (SLAM) and nectin-4. Once inside, the viral RNA is released into the cytoplasm where it is replicated and transcribed into mRNAs that are translated into viral proteins .

Data

The F protein's role in facilitating membrane fusion is critical for establishing infection. It allows for the release of nucleocapsids into the cytoplasm where replication occurs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The virus is typically spherical due to its lipid envelope.
  • Stability: Sensitive to heat and detergents; can be inactivated by common disinfectants.

Chemical Properties

  • Composition: Comprised of lipids (from host membranes), proteins (including F and H), and RNA.
  • Reactivity: The F protein undergoes conformational changes upon activation which are essential for its function.

Relevant Data or Analyses

Studies have shown that mutations in the F protein can significantly alter its function and affect virulence. This highlights its importance in both basic biology and potential vaccine development .

Applications

Scientific Uses

Phocine distemper virus serves as an important model for studying morbillivirus pathogenesis and immune responses in marine mammals. Research on this virus contributes to understanding cross-species transmission dynamics among canines and marine mammals, aiding conservation efforts for affected species . Additionally, insights gained from studying phocine distemper virus may inform vaccine development strategies against related viruses affecting domestic animals.

Introduction to Phocine Distemper Virus (PDV) and the F Protein

Phocine distemper virus (PDV) is an enveloped, negative-sense RNA virus belonging to the genus Morbillivirus (family Paramyxoviridae). This virus causes severe multisystemic disease in pinnipeds, characterized by immunosuppression, respiratory distress, and neurological complications, often leading to mass mortality events. The viral fusion (F) protein serves as a primary molecular machine enabling host cell entry—a critical determinant of viral infectivity, tissue tropism, and pathogenesis. Unlike the hemagglutinin (H) protein, which exhibits greater genetic variability, the F protein maintains remarkable structural and functional conservation across morbilliviruses, making it a focal point for therapeutic interventions and evolutionary studies [5].

Taxonomic Classification of PDV Within the Morbillivirus Genus

PDV shares the Morbillivirus genus with six other established species:

  • Measles virus (MeV)
  • Canine distemper virus (CDV)
  • Rinderpest virus (RPV)
  • Peste des petits ruminants virus (PPRV)
  • Cetacean morbillivirus (CeMV)
  • Feline morbillivirus (FmoPV) [5]

Phylogenetic analyses based on whole-genome sequencing consistently position PDV as a monophyletic sister clade to CDV. This close relationship is evident across all viral genes, including those encoding structural proteins like the F protein. Despite this kinship, PDV is antigenically and genetically distinct, warranting its classification as a separate species. Key molecular characteristics include:

  • A genome size of 15,696 nucleotides
  • Six non-overlapping genes arranged 3'-N-P/V/C-M-F-H-L-5'
  • Adherence to the "rule of six" (genome length divisible by six for efficient replication) [5]

Table 1: Taxonomic Position of PDV Among Selected Morbilliviruses

Virus SpeciesPrimary HostGenome Length (nt)Closest Relative
Phocine distemper virus (PDV)Pinnipeds15,696Canine distemper virus
Canine distemper virus (CDV)Terrestrial carnivores15,690PDV
Measles virus (MeV)Humans/primates15,894Rinderpest virus
Cetacean morbillivirus (CeMV)Cetaceans~15,700CDV/PDV clade

Overview of PDV Structural Proteins: Role of the Fusion (F) Protein in Viral Pathogenesis

PDV encodes six structural proteins: the nucleocapsid (N), phosphoprotein (P), matrix (M), fusion (F), hemagglutinin (H), and large polymerase (L) proteins. The F protein operates in concert with the H protein to orchestrate viral entry:

  • H protein: Mediates attachment to host receptors (e.g., signaling lymphocyte activation molecule [SLAM])
  • F protein: Executes membrane fusion between the viral envelope and host cell membrane [5] [8]

Molecular Architecture and Activation

The PDV F protein is synthesized as an inactive precursor (F0) that undergoes proteolytic cleavage by host proteases (e.g., furin) into disulfide-linked subunits F1 and F2. This cleavage is essential for fusion competence. Key domains include:

  • Fusion peptide: Hydrophobic region that inserts into the target membrane
  • Heptad repeat regions (HR-A/HR-B): Form a stable six-helix bundle during fusion
  • Transmembrane domain: Anchors F in the viral envelope [5]

Upon receptor binding by H, the F protein undergoes a conformational cascade from a prefusion metastable state to a postfusion stable state. This transition drives the merger of lipid bilayers, releasing the viral genome into the cytoplasm.

Role in Neurovirulence and Immunopathology

Beyond systemic infection, PDV exhibits neurotropism, leading to encephalitis and demyelination. The F protein contributes to this via:

  • Direct infection of neural cells (astrocytes, neurons)
  • Induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the central nervous system (CNS), amplifying neuropathology [8]

Table 2: Functional Domains of PDV F Protein

Domain/FeatureFunctionActivation Trigger
F0 precursorInactive formHost protease cleavage
Fusion peptideMembrane insertionConformational change post-H binding
HR-A and HR-BSix-helix bundle formationAcidic pH or receptor binding
Transmembrane domainViral envelope anchoring-
Cytoplasmic tailRegulation of fusion kineticsInteractions with M protein

Historical Context of PDV Outbreaks and Relevance of F Protein Studies

Major PDV Epidemics

  • 1988 European Epidemic: First identified in harbor seals (Phoca vitulina) in the North and Baltic Seas, causing ~18,000 deaths. Virological analysis confirmed a novel morbillivirus (PDV) distinct from CDV [1] [5].
  • 2002 European Epidemic: Recrudescence with similar mortality rates and geographic spread. Epitope mapping of F and other structural proteins revealed no antigenic divergence from the 1988 strain, highlighting F protein stability [5].
  • Siberian Outbreaks (1987–1988): Mass mortality in Baikal seals (Pusa sibirica) linked to CDV (not PDV), illustrating cross-species transmission potential among morbilliviruses [1].

F Protein Stability and Epidemiological Implications

Despite 14 years separating the 1988 and 2002 PDV epidemics, the F protein showed:

  • Minimal genetic variation in H and F gene sequences
  • Identical epitope profiles in monoclonal antibody binding assays [5]

This conservation contrasts with the H protein of CDV, which exhibits significant antigenic drift. The F protein’s stability suggests:

  • Limited immune selection pressure on F compared to H
  • Functional constraints preserving fusion efficiency
  • Potential for cross-protective vaccines targeting F across morbilliviruses [5]

Ecological Drivers and F Protein Adaptation

Serological evidence indicates PDV endemicity in Arctic pinnipeds (e.g., harp seals) predating the 1988 epidemic. Viral spread to immunologically naïve European seal populations likely occurred via:

  • Seal migrations driven by ecological shifts (e.g., ice cover, food availability)
  • Climate-mediated expansion of viral host ranges [3] [5]

Table 3: PDV Outbreaks and F Protein Molecular Epidemiology

OutbreakHost SpeciesMortalityF Protein Genetic Stability
1988 (Europe)Harbor seals, grey seals~18,000 sealsBaseline sequence
2002 (Europe)Harbor sealsSimilar to 1988No antigenic changes vs. 1988
Pre-1988 (Arctic)Harp seals, ringed sealsEndemic (low mortality)Presumed stable
1987–1988 (Lake Baikal)Baikal seals>5,000 sealsCaused by CDV (not PDV)

Properties

CAS Number

149346-80-5

Product Name

F protein, phocine distemper virus

Molecular Formula

C74H100ClN15O14

Synonyms

F protein, phocine distemper virus

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